molecular formula C46H66Cl3N9O12S B2471376 3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate CAS No. 2509359-75-3

3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate

Cat. No.: B2471376
CAS No.: 2509359-75-3
M. Wt: 1075.5
InChI Key: BQQILUVLGKHSNJ-NWRQRLFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP5V is a proteolysis-targeting chimera (PROTAC) compound designed to specifically degrade the cell division cycle protein 20 (Cdc20). This compound is a heterobifunctional molecule that links Cdc20 to the von Hippel-Lindau (VHL) complex, leading to its ubiquitination and subsequent proteasomal degradation. CP5V has shown significant potential in inhibiting mitosis and suppressing cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

CP5V is synthesized by connecting ligands for Cdc20 and VHL through a polyethylene glycol (PEG5) linker. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of CP5V involves scaling up the synthetic route described above. The process includes:

Chemical Reactions Analysis

Types of Reactions

CP5V undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major product formed from these reactions is the degraded Cdc20 protein, which leads to the inhibition of mitosis and suppression of cancer cell proliferation .

Scientific Research Applications

CP5V has several scientific research applications, including:

Mechanism of Action

CP5V exerts its effects by specifically degrading Cdc20 through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CP5V include:

Uniqueness of CP5V

CP5V is unique in its specific targeting of Cdc20, a critical mitotic factor. This specificity allows CP5V to effectively inhibit mitosis and suppress cancer cell proliferation, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQILUVLGKHSNJ-NWRQRLFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66Cl3N9O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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